molecular formula C9H11N B15370839 3-Cyclohexylidene-2-propenenitrile CAS No. 338770-93-7

3-Cyclohexylidene-2-propenenitrile

Cat. No.: B15370839
CAS No.: 338770-93-7
M. Wt: 133.19 g/mol
InChI Key: QXNFWRKFCVAPRQ-UHFFFAOYSA-N
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Description

3-Cyclohexylidene-2-propenenitrile is an unsaturated nitrile compound characterized by a cyclohexylidene group (a cyclohexene-derived substituent) attached to a propenenitrile backbone. The compound’s reactivity is likely influenced by the conjugation between the nitrile group and the unsaturated cyclohexylidene moiety, which may enhance electrophilic character .

Properties

CAS No.

338770-93-7

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h4H,1-3,5-6H2

InChI Key

QXNFWRKFCVAPRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C=CC#N)CC1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Cyclohexylidene vs. Cyclopentyl Derivatives

A critical comparison can be drawn with cyclopentyl-substituted analogs , such as (E)-3-cyclopentylprop-2-enenitrile (CAS: 591769-05-0). These compounds share a similar propenenitrile backbone but differ in the size and steric profile of the cyclic substituent:

Parameter 3-Cyclohexylidene-2-propenenitrile (E)-3-Cyclopentylprop-2-enenitrile
Substituent Cyclohexylidene (C6H9) Cyclopentyl (C5H9)
Molecular Formula C9H11N C8H11N
CAS Number Not explicitly reported 591769-05-0
Steric Hindrance Higher (larger ring) Lower (smaller ring)
Lipophilicity Likely higher Moderate

Cyclopentyl analogs are more commercially accessible, with suppliers like AKOS011598462 offering these derivatives .

Functional Group Analogues

Other structurally related compounds include 3-Cyclopentylaniline (CAS: 94838-67-2) and 3-Cyclopentylazetidine hydrochloride (CAS: 1803607-59-1), which replace the nitrile group with aniline or azetidine functionalities. These substitutions alter electronic properties and reactivity:

Compound Functional Group Reactivity Profile
3-Cyclohexylidene-2-propenenitrile Nitrile Electrophilic at nitrile carbon
3-Cyclopentylaniline Aniline Nucleophilic aromatic substitution
3-Cyclopentylazetidine Azetidine Basic nitrogen for coordination

The nitrile group in 3-Cyclohexylidene-2-propenenitrile renders it susceptible to hydrolysis or reduction, whereas aniline derivatives participate in diazotization or coupling reactions .

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